molecular formula C11H7ClOS B8459261 (2-Chlorophenyl)(thiophen-2-yl)methanone

(2-Chlorophenyl)(thiophen-2-yl)methanone

Cat. No. B8459261
M. Wt: 222.69 g/mol
InChI Key: QMDWNQPWWNZRGZ-UHFFFAOYSA-N
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Patent
US04759790

Procedure details

To a cooled solution of 58 mL of o-chlorobenzoyl chloride and 24 ml of thiophene in 700 mL of carbon disulfide, cooled to 0° C. under a nitrogen atmosphere, was added 134 g of aluminum trichloride portionwise over a 20-minute period. A delayed exotherm was noted and the resulting deep red mixture was stirred for one hour at room temperature. Reaction mixture was poured into 4.0 kg of ice-water, extracted with methylene chloride and the organic layer washed three times with 1N NaOH followed by a final water wash. The organic layer was dried (MgSO4), filtered and concentrated to a dark oil. Distillation under vacuum provided 55 g of the subject compound as a light green viscous liquid, B.P. 160° C. at 1.6 mm.
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1.[Cl-].[Cl-].[Cl-].[Al+3]>C(=S)=S>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([C:12]1[S:11][CH:15]=[CH:14][CH:13]=1)=[O:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
58 mL
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
24 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
134 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
ice water
Quantity
4 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting deep red mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
the organic layer washed three times with 1N NaOH
WASH
Type
WASH
Details
wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil
DISTILLATION
Type
DISTILLATION
Details
Distillation under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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